![molecular formula C10H19NO4 B12571559 [(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid CAS No. 277298-32-5](/img/structure/B12571559.png)
[(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a piperidine ring substituted with hydroxyl groups and a propyl chain, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid typically involves multi-step organic reactions. One common approach is the stereoselective reduction of a suitable precursor, followed by functional group modifications to introduce the hydroxyl and propyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the piperidine ring.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can produce halogenated derivatives.
Scientific Research Applications
[(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of [(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid involves its interaction with specific molecular targets. The hydroxyl groups and the piperidine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[(3S,4S,5R)-2,3,4-Trihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]methylaminoacetic acid: This compound shares similar functional groups but differs in the ring structure and stereochemistry.
(2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxybenzoate: Another compound with multiple hydroxyl groups and potential biological activity.
Uniqueness
[(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and propyl groups on the piperidine ring. This combination of features makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
277298-32-5 |
|---|---|
Molecular Formula |
C10H19NO4 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-[(3S,4S,5R)-3,4-dihydroxy-5-propylpiperidin-1-yl]acetic acid |
InChI |
InChI=1S/C10H19NO4/c1-2-3-7-4-11(6-9(13)14)5-8(12)10(7)15/h7-8,10,12,15H,2-6H2,1H3,(H,13,14)/t7-,8+,10+/m1/s1 |
InChI Key |
RRZRFLJAGRLBRS-WEDXCCLWSA-N |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@@H]([C@H]1O)O)CC(=O)O |
Canonical SMILES |
CCCC1CN(CC(C1O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


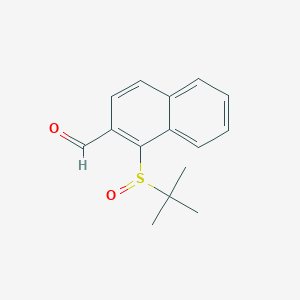
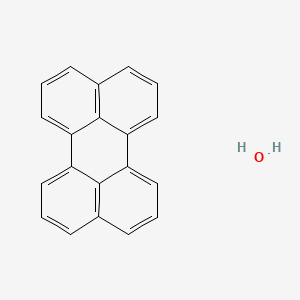
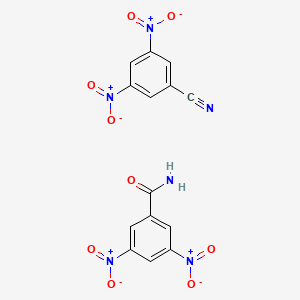

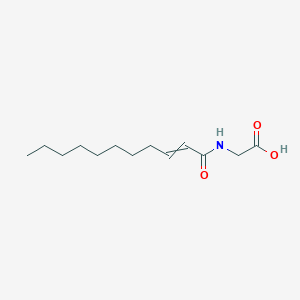
![2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate](/img/structure/B12571520.png)
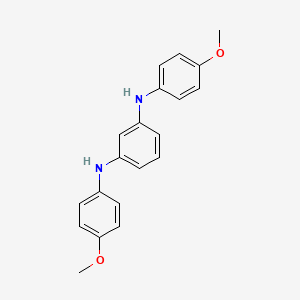
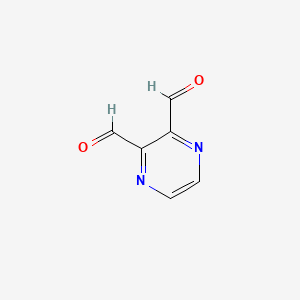
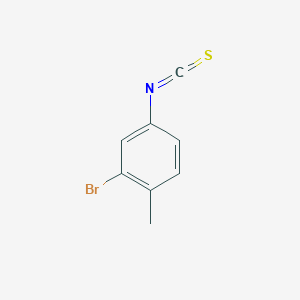
![2H-[1,3,5]oxadiazino[3,2-a]benzimidazole](/img/structure/B12571537.png)
![3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine](/img/structure/B12571544.png)
![2-(4-chloro-2-methylphenoxy)-N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}acetamide](/img/structure/B12571547.png)
![10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid](/img/structure/B12571548.png)
![N,N-Bis[2-(carboxymethoxy)ethyl]glycine](/img/structure/B12571552.png)
